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Aglacin J

Cat. No.: B1257470
M. Wt: 446.5 g/mol
InChI Key: WLWUJRTXQAHVQY-LCKTTWDESA-N
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Description

Classification and Chemical Parentage of Aryltetralin Lignans (B1203133)

Aglacin J is a recently identified natural product, classified as an aryltetralin cyclic lactol lignan (B3055560) . wikipedia.orgelnativocoffee.com This classification places it within the broader group of lignans, which are dimeric phenylpropanoids characterized by a C8-C8' bond formed through the oxidative coupling of monolignols. nih.gov Aryltetralin lignans, also known as Podophyllum lignans, constitute a significant subgroup of cyclolignans, alongside arylnaphthalene and dibenzocyclooctadiene lignans. nih.gov

This compound, along with Aglacin I, was isolated from the stem bark of Aglaia cordata. wikipedia.orgelnativocoffee.com A defining chemical feature of this compound, and other aglacins (Aglacins I-K), is the presence of two contiguous trimethoxylated phenyl systems. wikipedia.orgelnativocoffee.com The structural elucidation of these compounds was achieved through comprehensive spectroscopic data interpretation, including NMR and MS experiments. wikipedia.orgelnativocoffee.com

Historical Context of Lignan Discovery and Initial Research Significance

The concept of lignans as a distinct group of naturally occurring phenolic compounds was first introduced in 1936 by Haworth, who defined them as dimers consisting of two phenylpropanoid (C6-C3) units linked at their central carbons (β-carbon). These compounds are widely distributed in the plant kingdom, identified in approximately 70 families, and many have historical uses in folk medicine.

A pivotal moment in lignan research was the isolation of podophyllotoxin (B1678966) in 1880 from the American mayapple (Podophyllum peltatum). elnativocoffee.com Podophyllotoxin stands out as a highly significant aryltetralin lignan due to its potent antimitotic activity, leading to its use as a precursor for the semi-synthesis of important anticancer drugs such as etoposide (B1684455) and teniposide. elnativocoffee.com The discovery of such biologically active compounds from natural sources highlighted the immense therapeutic potential inherent in plant metabolites, laying the groundwork for extensive research into lignans and other natural products.

Lignans play crucial roles in plant physiology, development, and ecological interactions, including defense against herbivores and microorganisms. Over the last two decades, interest in lignan research has seen significant growth, with a large proportion of related scientific papers published since 2000.

Current Research Imperatives and Future Directions in Natural Product Chemistry

Current research in natural product chemistry is driven by several imperatives, primarily focusing on the identification of bioactive extracts and compounds from natural sources for their potential application in controlling human and plant diseases. This involves a deep understanding of the chemistry and bioactivity of secondary metabolites derived from various organisms, including plants, fungi, and marine organisms.

The field is experiencing a renaissance, moving beyond traditional labor-intensive methodologies. Key advancements and future directions include:

Integration of Artificial Intelligence (AI) and Machine Learning (ML): AI tools are revolutionizing natural product chemistry by enhancing efficiency in drug discovery, synthesis, and compound identification. They enable rapid processing and analysis of large datasets, overcoming limitations in speed and accuracy traditionally associated with human capabilities. AI-driven retrosynthesis tools can propose novel and more efficient synthetic routes for complex natural products.

Advanced Analytical Techniques: New methods in analytical chemistry, coupled with searchable natural product databases, are crucial for the rapid and efficient identification of novel molecules and for dereplication (identifying known compounds to avoid redundant research). Techniques like Liquid Chromatography – Mass Spectrometry (LC-MS) are vital for profiling bioactive extracts.

Synthetic Biology and Metabolic Engineering: Developing novel synthetic biology approaches facilitates the biosynthetic production of desired natural compounds, especially for those with challenging chemical structures or limited natural abundance. This aims to overcome bottlenecks in traditional natural product research and limitations of synthetic chemistry.

Structure-Activity Relationship (SAR) Studies and Computational Approaches: Research continues to focus on improving the bioactivity and selectivity of natural compounds through SAR studies. Computational and mechanistic studies are employed to identify or elucidate the mode of action of bioactive compounds towards specific drug targets.

Addressing Global Health Challenges: Natural product research is imperative for discovering new antibiotics to combat antimicrobial resistance and developing novel therapeutic agents for a wide range of diseases, including cancer and immune-related conditions.

The ongoing discovery of new lignans like this compound exemplifies the continued potential of natural products to yield novel chemical scaffolds with diverse biological activities, contributing significantly to the future of drug discovery and chemical innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30O8 B1257470 Aglacin J

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

(3S,3aR,4S,9aR)-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-3-ol

InChI

InChI=1S/C24H30O8/c1-26-15-9-13(10-16(27-2)21(15)29-4)18-19-12(7-14-11-32-24(25)20(14)18)8-17(28-3)22(30-5)23(19)31-6/h8-10,14,18,20,24-25H,7,11H2,1-6H3/t14-,18-,20-,24-/m0/s1

InChI Key

WLWUJRTXQAHVQY-LCKTTWDESA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@@H]3[C@@H](CC4=CC(=C(C(=C24)OC)OC)OC)CO[C@@H]3O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC(=C(C(=C24)OC)OC)OC)COC3O

Synonyms

9'-hydroxy-3,3',4,4',5,5'-hexamethoxy-9,9'-epoxy-2,7'-cyclolignan
aglacin J

Origin of Product

United States

Isolation and Dereplication Methodologies for Aglacin J

Strategic Approaches to Natural Source Material Acquisition (e.g., Aglaia cordata)

Aglacin J was isolated from the stem bark of Aglaia cordata, a plant species from the Meliaceae family ctdbase.orgpuce.edu.ec. The acquisition of the natural source material typically involves collecting the specific plant part (in this case, stem bark) and preparing it for extraction. For the isolation of this compound, the collected stem bark of Aglaia cordata was air-dried before further processing ctdbase.org. This initial preparation step is essential to reduce moisture content and prevent degradation of the target compounds.

Advanced Extraction Techniques

Extraction is the primary step in isolating bioactive compounds from plant matrices, aiming to separate the desired constituents from inert materials using selective solvents.

Conventional Solvent-Based Extraction Optimization

For this compound, the initial extraction involved a methanolic extract of the air-dried stem bark of Aglaia cordata ctdbase.org. This crude methanolic extract was then subjected to fractionation, yielding an ethyl acetate-soluble fraction ctdbase.org. This indicates a conventional solvent-based extraction approach, where solvents like methanol (B129727) and ethyl acetate (B1210297) are commonly employed due to their varying polarities, allowing for the differential extraction of compounds. Other conventional methods widely used in natural product chemistry include maceration, percolation, and Soxhlet extraction, which utilize solvents such as ethanol (B145695), water, or acetone. The choice of solvent and method is optimized based on the target compound's solubility and stability.

Modern Extraction Technologies (e.g., Supercritical Fluid Extraction, Ionic Liquid-Assisted Methods)

Beyond conventional methods, modern extraction technologies offer enhanced efficiency, higher yields, and reduced solvent consumption. Supercritical Fluid Extraction (SFE), particularly using carbon dioxide, is effective for extracting non-polar to moderately polar compounds, often requiring co-solvents like ethanol or methanol to increase polarity for more polar analytes. Ionic Liquid-Assisted Methods represent another advanced approach, utilizing ionic liquids as alternative solvents for their unique properties, such as low volatility and high solvation power. While these modern techniques are increasingly applied in natural product isolation due to their advantages in selectivity and environmental impact, their specific application to the extraction of this compound is not detailed in the provided literature.

Purification Strategies for Complex Natural Product Mixtures

Natural product extracts are complex mixtures containing numerous compounds, necessitating robust purification strategies to isolate individual constituents like this compound. These strategies often involve a combination of chromatographic techniques.

Chromatographic Separation Methodologies

Chromatography is a powerful separation technique that exploits the differential interactions of compounds with a stationary phase and a mobile phase. For the purification of this compound, a multi-step chromatographic approach was employed. This included silica (B1680970) gel vacuum-liquid chromatography (VLC), followed by repeated column chromatography separations on silica gel and Sephadex LH-20 ctdbase.org. These methods separate compounds based on differences in polarity (silica gel) and size (Sephadex LH-20).

Table 1: Key Purification Steps for this compound

StepTechniqueStationary PhaseSeparation PrincipleNotes
1Vacuum-Liquid Chromatography (VLC)Silica gelPolarityInitial broad separation of extract components. ctdbase.org
2Column ChromatographySilica gelPolarityFurther refinement of fractions. ctdbase.org
3Column ChromatographySephadex LH-20Size exclusionSeparation based on molecular size. ctdbase.org
4Reversed-Phase HPLCC18 (implied)Polarity/HydrophobicityFinal purification step; Aglacins I and J remained a mixture. ctdbase.org
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) played a critical role in the final stages of this compound purification ctdbase.org. Specifically, reversed-phase HPLC chromatographic steps were utilized ctdbase.org. However, it is noteworthy that despite attempts with different solvent systems, Aglacins I and J were obtained as a mixture and proved difficult to separate by preparative TLC and reversed-phase HPLC ctdbase.org.

HPLC is widely recognized for its ability to achieve high-resolution separation of complex mixtures, making it indispensable in natural product isolation. Ultra-High-Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, utilizing smaller particle sizes in columns and higher pressures to achieve even greater resolution, speed, and sensitivity. UHPLC can facilitate faster elution and lower diffusion, leading to improved resolution, and is increasingly used for both analytical and preparative purification of valuable compounds.

Countercurrent Chromatography and Other Partition-Based Techniques

Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), is a versatile liquid-liquid partition chromatography technique widely utilized in natural product isolation. wikipedia.orgnih.govacs.orgmcmaster.ca Unlike traditional column chromatography, CCC employs a liquid stationary phase in addition to a liquid mobile phase, thereby eliminating issues such as irreversible adsorption, loss of constituents, deactivation, and tailing of solute peaks often associated with solid support matrices. nih.govmcmaster.ca This characteristic makes CCC particularly advantageous for the separation and purification of natural and synthetic compounds from complex mixtures. mcmaster.ca

The fundamental principle of CCC relies on the distribution of analytes between two immiscible liquid phases within a long, narrow tube. acs.org Thousands of liquid-liquid partitioning procedures occur as the sample traverses the coil, leading to the separation of compounds based on their differential solubilities in the two phases. acs.org Key factors influencing CCC separation include the selection of an appropriate biphasic solvent system, which must form two immiscible phases, ensure analyte stability and solubility, and maintain an acceptable volume ratio to minimize solvent loss. acs.org CCC offers advantages such as high sample capacity and relatively low solvent consumption, making it suitable for both analytical and preparative separations. nih.govacs.org For instance, analytical to semi-preparative CCC systems can separate approximately 500 mg of sample using 100-500 mL of solvent. acs.org This technique allows for rapid and large-scale preparative separations, proving valuable in fields like traditional Chinese medicine ingredient separation, biochemistry, natural product chemistry, bioengineering, and environmental analysis. nih.gov

Preparative Solid-Phase Extraction (SPE) and Chiral Stationary Phases

Preparative Solid-Phase Extraction (SPE) is a crucial sample preparation technique that has gained prominence due to its versatility, reduced solvent consumption, and compatibility with analytical devices. acs.orgcambridge.org SPE aims to clean up the matrix, concentrate the sample, and facilitate solvent switching to a more compatible mobile phase for subsequent analyses, such as mass spectrometry. cambridge.org The technique relies on trapping an analytical target on a sorbent through a selective catch-and-release mechanism. Various sorbent materials are available, including silica gel or bonded silica with different functional groups (e.g., C18, C8, CN, NH2, SAX, SCX) and polymer-based materials (e.g., HLB, MAX, MCX, WAX, WCX). cambridge.org These diverse chemistries offer multiple selectivities, enabling reversed-phase, normal phase, ion-exchange, and hybrid extraction mechanisms. cambridge.org Ion-exchange (IEX) or mixed-mode mechanisms are frequently employed due to their specificity in trapping target compounds.

For compounds exhibiting chirality, such as certain natural products, the use of Chiral Stationary Phases (CSPs) in preparative chromatography is essential for the separation and purification of enantiomers. Enantioselective chromatography, particularly High-Performance Liquid Chromatography (HPLC) with CSPs, is a widely used approach for enantiomeric separation on both analytical and preparative scales. CSPs are designed to selectively retain one enantiomer over another, allowing for their resolution. Polysaccharide derivatives, such as cellulose (B213188) and amylose (B160209) derivatives, are among the most broadly utilized CSPs due to their versatility and durability. Other types of CSPs include cyclodextrins, proteins, macrocyclic antibiotics, and crown ethers. The selection of a suitable CSP is critical for successful enantioseparation, and different synthetic approaches, including coating and immobilization methods, are used for their preparation.

Other Column Chromatography Modalities (e.g., Low-Pressure, Gel Filtration)

Beyond specialized techniques, other column chromatography modalities play a significant role in the multi-step purification of natural products. Low-Pressure Column Chromatography (LPCC), often referred to as flash chromatography, is a widely used technique for separating and purifying compounds based on their chemical properties. It operates at relatively low pressures compared to HPLC and typically involves a glass column packed with a stationary phase, such as silica gel or alumina, and a mobile phase (solvent or solvent mixture). Compounds separate as they move through the column at different speeds, depending on their interactions with the stationary phase and the solvent. LPCC is versatile and accessible, finding applications in various fields, including the purification of natural products like plant extracts. Automated flash chromatography systems, often referred to as LPLC (Low Pressure Liquid Chromatography), minimize human involvement and operate at pressures between 350 and 525 kPa (50.8 and 76.1 psi).

Gel Filtration Chromatography, also known as size-exclusion chromatography (SEC), gel permeation chromatography (GPC), or molecular sieve chromatography, separates molecules based on their size and shape. The stationary phase consists of porous beads, and molecules are partitioned between the mobile phase and the liquid within the beads. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores and take a longer, slower path through the column. This technique is particularly effective for separating biological macromolecules like proteins and peptides, but also finds use in purifying other biomolecules, including complex oligosaccharides and nucleic acids. Gel filtration is often performed later in a purification scheme due to its inherent low sample-handling capacity, ensuring high recoveries of activity for fragile molecules as it avoids strong binding interactions. It is commonly used for desalting and buffer exchange applications.

Crystallization and Other Final Purification Steps

Crystallization is a critical final purification step widely applied in chemical and pharmaceutical manufacturing to isolate and purify target materials from complex mixtures. This process defines several critical quality attributes of the purified substance, including chemical purity and physical properties. The principle involves inducing a high concentration of the target compound in a solution, leading to its exit from the solution as crystals. If this process occurs too rapidly, precipitation may result; however, under optimized conditions, crystals will form.

Factors influencing successful crystallization and purification include the concentration of the compound, ionic strength, pH, temperature, and the presence of additives or ligands. For instance, protein crystallization is significantly affected by temperature, which influences solubility and supersaturation. The presence and type of impurities also play a crucial role, as they can affect crystal growth rates and their incorporation into the crystal lattice. Techniques like recrystallization with alternating solvents can be employed to achieve high purity, optimizing parameters such as solvent type, temperature, and time. Understanding the interplay between crystal growth and impurity incorporation is essential for effective purification during crystallization.

Dereplication Protocols for Expedited Identification

Dereplication protocols are essential in natural product discovery to rapidly identify known compounds or their close relatives, thereby allowing researchers to focus on novel chemical structures. This process is particularly important in high-throughput screening scenarios to accelerate the discovery of new pharmacologically active substances from natural sources. Dereplication typically involves a combination of analytical chemistry tools and computational approaches.

Common dereplication strategies integrate hyphenated analytical techniques with databases and spectral libraries. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS (tandem mass spectrometry), is a cornerstone of dereplication, providing both chromatographic separation and detailed structural information through fragmentation patterns. Other hyphenated systems include HPLC-FTIR (Fourier-transform infrared spectroscopy) for functional group detection and HPLC-NMR-MS for comprehensive structural elucidation. By comparing the analytical data (e.g., UV spectra, mass fragmentation patterns, retention times) of isolated compounds with established reference libraries and databases, known compounds can be quickly identified and "dereplicated." This early identification of known compounds allows for the prioritization of extracts containing potentially novel structures for further, more intensive investigation and purification. researchgate.net

Advanced Structural Elucidation of Aglacin J and Its Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR provides a wealth of information, starting from basic one-dimensional spectra to complex multi-dimensional experiments, each contributing uniquely to the comprehensive structural determination of a molecule like Aglacin J elnativocoffee.com.

The initial steps in structural elucidation typically involve one-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR. The ¹H NMR spectrum provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their connectivity through spin-spin coupling patterns (multiplicity and coupling constants) elnativocoffee.com. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical shifts, which are indicative of their hybridization and surrounding functional groups elnativocoffee.com.

To establish connectivity and identify structural fragments, two-dimensional (2D) NMR experiments are crucial:

COSY (COrrelation SpectroscopY) : This homonuclear 2D experiment correlates protons that are J-coupled (i.e., protons that are typically two or three bonds apart). Cross-peaks in a COSY spectrum directly indicate proton-proton connectivity, allowing for the mapping of spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Correlation) : The HSQC experiment is a proton-detected 2D technique that provides one-bond correlations between protons and carbons (¹H-¹³C). It is invaluable for assigning proton resonances to their directly attached carbon atoms, and simultaneously provides the ¹³C chemical shifts for non-quaternary carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a proton-detected 2D experiment that reveals long-range ¹H-¹³C correlations, typically over two, three, or sometimes more bonds. This experiment is particularly powerful for establishing connectivity across quaternary carbons and heteroatoms, linking different molecular fragments identified from COSY and HSQC data elnativocoffee.com.

NOESY (Nuclear Overhauser Effect SpectroscopY) : The NOESY experiment provides through-space correlations based on the Nuclear Overhauser Effect (NOE). Cross-peaks in a NOESY spectrum indicate that the correlated protons are in close spatial proximity (typically less than 5 Å), regardless of whether they are directly bonded or coupled. This information is critical for determining the relative stereochemistry and conformation of a molecule.

A hypothetical representation of the type of data obtained from these experiments for a complex organic molecule like this compound is shown below:

Atom Typeδ¹H (ppm)MultiplicityJ (Hz)δ¹³C (ppm)COSY CorrelationsHSQC CorrelationsHMBC CorrelationsNOESY Correlations
H-14.25dd7.5, 3.072.1H-2C-1C-3, C-5H-3, H-5
H-22.10m-35.8H-1, H-3C-2C-4, C-6H-4
C-X---175.0--H-Y, H-Z-

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts and Coupling Constants, and 2D NMR Correlations for a Complex Organic Molecule.

Beyond basic connectivity, advanced NMR techniques are essential for unambiguously assigning the relative and absolute stereochemistry of chiral centers and conformational preferences.

Scalar coupling constants (J-couplings), particularly vicinal (³J) couplings, provide valuable information about dihedral angles between coupled nuclei. The Karplus equation describes the empirical correlation between the magnitude of a vicinal J-coupling constant (e.g., ³J_H,H_) and the dihedral angle (φ) between the coupled nuclei. The general form of the Karplus equation is J(φ) = A cos²φ + B cosφ + C, where A, B, and C are empirically derived parameters dependent on the atoms and substituents involved. The magnitude of these couplings is typically smallest when the torsion angle is around 90° and largest at 0° and 180°. By analyzing the measured J-coupling constants for vicinal protons in this compound, its conformational preferences and relative stereochemistry around rotatable bonds can be deduced.

Residual Dipolar Couplings (RDCs) offer long-range structural and conformational information that complements short-range NOE and J-coupling data. RDCs arise when molecules in solution exhibit a partial alignment, leading to an incomplete averaging of spatially anisotropic dipolar couplings. This partial alignment can be induced by dissolving the molecule in a weakly aligning medium, such as a liquid crystal or a stretched gel. The magnitude and sign of RDCs depend on the orientation of the internuclear vector relative to the alignment tensor, providing precise angular constraints on molecular geometry. For a molecule like this compound, RDCs can be measured for various spin pairs (e.g., ¹H-¹³C, ¹H-¹H) to determine the relative orientation of different parts of the molecule, thereby refining its 3D structure and confirming stereochemical assignments.

Diffusion-Ordered SpectroscopY (DOSY) is a powerful NMR technique used to separate the NMR signals of components in a mixture based on their differing diffusion coefficients. In a DOSY experiment, a series of diffusion-weighted spectra are acquired, and the signal intensity of each resonance is attenuated according to its diffusion rate. Smaller molecules typically diffuse faster than larger ones, leading to different decay rates in the NMR signal. This technique generates a 2D plot with chemical shift on one axis and the diffusion coefficient on the other, allowing for the deconvolution of spectra from mixtures. For structural elucidation of a natural product like this compound, DOSY can be invaluable for confirming sample purity or for separating signals from co-eluting impurities, ensuring that the assigned NMR signals truly belong to the target compound.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly important role in validating proposed structures derived from NMR data. DFT calculations can accurately predict NMR parameters such as chemical shifts (¹H and ¹³C) and coupling constants (e.g., ¹J_CH_) for a given molecular structure. By comparing the experimentally obtained chemical shifts and coupling constants for this compound with those calculated for various plausible candidate structures, researchers can confirm the most likely structure and stereochemistry. This integration of theoretical predictions with experimental data provides a robust method for unambiguous structural assignment, especially for molecules with complex stereochemistry or ambiguous NMR spectra.

Advanced NMR Techniques for Stereochemical Assignments

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique in organic chemistry for determining the molecular weight and elemental composition of a compound, as well as providing crucial information about its fragmentation pathways, which aids in structural elucidation. ctdbase.orgacs.org The structures of Aglacins I and J were established through various spectroscopic methods, including electrospray ionization (ESI), chemical ionization mass spectrometry (CIMS), and high-resolution mass spectrometry (HRMS) analyses. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides highly accurate mass measurements, enabling the precise determination of a compound's elemental composition. This accuracy is paramount in confirming the molecular formula of novel natural products like this compound. ctdbase.org For this compound, HRMS analysis was employed as part of the spectroscopic data interpretation to establish its structure. nih.gov While specific HRMS data for this compound, such as exact m/z values and corresponding molecular formulas, were not detailed in the provided search results, the technique's application is fundamental for confirming the presence of specific atoms and their ratios within the molecule.

Conceptual HRMS Data Table for a Natural Product (Illustrative)
Ion TypeMeasured m/zCalculated m/zElemental CompositionProposed Fragment/Molecule
[M+H]+[Not available][Not available][Not available]This compound
Fragment 1[Not available][Not available][Not available]Structural fragment
Fragment 2[Not available][Not available][Not available]Structural fragment

Note: Specific HRMS data for this compound was not available in the consulted sources.

Tandem Mass Spectrometry (MS/MS, MSn) for Structural Insights

Tandem Mass Spectrometry (MS/MS or MSn) involves multiple stages of mass analysis, where a selected precursor ion is fragmented, and the resulting product ions are analyzed. This process provides detailed information about the connectivity of atoms and the presence of specific substructures within a molecule. acs.org MS/MS experiments, such as multistage collision-induced dissociation (CID), are routinely performed to elucidate fragmentation pathways and confirm proposed product ion formulae, particularly for complex natural products. While the search results indicate that mass spectrometry, including HRMS, was used for this compound's structural elucidation nih.gov, specific MS/MS fragmentation patterns or detailed insights derived from MS/MS experiments for this compound were not explicitly provided. However, such techniques are generally crucial for unraveling the intricate structures of compounds like this compound. acs.org

Hyphenated Techniques (e.g., LC-MS, GC-MS, CE-MS) for Complex Sample Analysis

Hyphenated techniques combine a separation method with mass spectrometry, offering enhanced capabilities for analyzing complex mixtures and identifying individual components. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly widely used for non-volatile or thermally labile compounds, allowing for the separation of components before their mass analysis. acs.org Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds, while Capillary Electrophoresis-Mass Spectrometry (CE-MS) is effective for charged molecules. These techniques are invaluable for isolating and characterizing natural products from crude extracts. acs.org Although the search results confirm the use of MS techniques for this compound nih.gov, specific details regarding the application of LC-MS, GC-MS, or CE-MS for its isolation or analysis were not explicitly mentioned. Nevertheless, these hyphenated approaches are standard practice in the comprehensive structural elucidation of natural products.

Complementary Spectroscopic Techniques

Beyond mass spectrometry and X-ray crystallography, other spectroscopic techniques provide complementary information essential for comprehensive structural elucidation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Conceptual IR Spectroscopy Data Table for a Natural Product (Illustrative)
Functional GroupCharacteristic Wavenumber Range (cm⁻¹)IntensityInterpretation for this compound (if data available)
O-H (stretch)3200-3600Broad[Not available]
C=O (stretch)1650-1750Strong[Not available]
C=C (aromatic)1450-1600Variable[Not available]
C-O (stretch)1000-1300Strong[Not available]

Note: Specific IR spectroscopic data for this compound was not available in the consulted sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique that measures the absorption or transmission of discrete wavelengths of UV or visible light by a sample elnativocoffee.com. This method is particularly valuable for characterizing chromophores, which are parts of a molecule responsible for absorbing light within the UV or visible region of the electromagnetic spectrum. The absorption of light in this range occurs when electrons within the chromophore are promoted to higher energy molecular orbitals, leading to an excited state.

The utility of UV-Vis spectroscopy in structural elucidation stems from its ability to provide insights into the presence and nature of conjugated systems, aromatic rings, and other functional groups containing π-electrons or non-bonding electrons (n-electrons). The wavelength at which maximum absorption occurs (λmax) and the intensity of this absorption (molar extinction coefficient, ε) are characteristic of specific chromophores and their electronic transitions. For instance, highly conjugated organic compounds exhibit distinct UV-Vis absorption profiles. By analyzing the UV-Vis spectrum of a compound like this compound, researchers can infer the presence of such structural motifs, which is crucial for building a complete structural picture.

Table 1: General UV-Vis Absorption Characteristics of Common Chromophores

Chromophore TypeTypical λmax Range (nm)Electronic TransitionStructural Implication
Isolated Double Bond~170-190π → πAlkenes
Conjugated Dienes~210-230π → πExtended conjugation
α,β-Unsaturated Ketones~220-250π → πConjugated carbonyl
Aromatic Rings~250-280 (π→π), ~200-210 (n→π)π → π, n → πBenzene and derivatives
Carbonyl (n→π)~270-300n → π*Ketones, Aldehydes

Note: Specific UV-Vis data for this compound were not available in the consulted literature. The table above provides general characteristics for illustrative purposes.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a vibrational spectroscopic technique that provides a unique "molecular fingerprint" of a chemical compound by analyzing the inelastic scattering of light. When monochromatic light interacts with a molecule, most of the light is elastically scattered (Rayleigh scattering); however, a small fraction undergoes inelastic scattering (Raman scattering), resulting in a shift in wavelength. These shifts correspond to the vibrational modes of the molecule, offering detailed information about its chemical bonds, functional groups, and molecular symmetry.

Chemoinformatic and Computational Approaches to Structural Elucidation

Chemoinformatics and computational chemistry play an increasingly vital role in modern structural elucidation, especially for complex molecules where experimental data alone might be ambiguous or insufficient. These approaches leverage computational algorithms and chemical databases to process, analyze, and interpret spectroscopic data, generate candidate structures, and predict molecular properties. They offer a powerful means to accelerate the elucidation process, reduce the risk of incorrect assignments, and explore a vast chemical space.

Computer-Assisted Structure Elucidation (CASE) Algorithms

Computer-Assisted Structure Elucidation (CASE) algorithms are expert systems designed to determine chemical structures from spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) data, but also incorporating information from Mass Spectrometry (MS) and other techniques. These algorithms function as "logic machines" that derive all plausible structures consistent with a given set of spectroscopic constraints or "axioms".

The process typically involves:

Data Input: Spectroscopic data (e.g., 1D and 2D NMR, MS) are fed into the system.

Fragment Generation: The software identifies molecular fragments based on the input data.

Structure Generation: Algorithms then combine these fragments combinatorially to generate all possible constitutional isomers that fit the data.

Structure Ranking and Validation: The generated structures are ranked based on their consistency with the experimental data, often by predicting theoretical spectra for each candidate and comparing them to the experimental ones. CASE programs can also be used for structure validation, helping to resolve conflicts between different proposed structures.

For a compound like this compound, a CASE system would systematically explore all possible connectivity arrangements, significantly streamlining the initial structural assignment and minimizing human bias or oversight.

Automated Stereoisomer Generation and Conformational Searching

Beyond planar connectivity, determining the three-dimensional (3D) structure, including stereochemistry (e.g., R/S configurations, E/Z isomerism), and conformational preferences, is critical for a complete structural elucidation. Computational approaches are indispensable for this aspect.

Automated Stereoisomer Generation: Once a planar structure is established, algorithms can systematically enumerate all possible stereoisomers. This involves considering all chiral centers and double bonds, generating every possible combination of R/S and E/Z assignments.

Conformational Searching: Molecules are not rigid; they exist as an ensemble of conformers. Conformational searching algorithms explore the potential energy surface of a molecule to identify low-energy conformations. This is crucial for interpreting spectroscopic data that are sensitive to 3D arrangement (e.g., NOESY NMR correlations) and for understanding molecular properties. Techniques like molecular mechanics, molecular dynamics, and quantum mechanical calculations (e.g., Density Functional Theory, DFT) are employed to optimize geometries and calculate energies of different conformers.

For this compound, these computational methods would be vital for assigning its absolute and relative stereochemistry, especially if it possesses multiple chiral centers, and for understanding its preferred 3D shapes, which can influence its physical and biological properties. The integration of experimental data with computationally generated stereoisomers and conformers allows for a robust and confident determination of the full 3D structure.

Chemical Synthesis Strategies for Aglacin J and Analogues

Total Synthesis Approaches to Aglacin J and Related Aryltetralin Lignans (B1203133)

The total synthesis of aryltetralin lignans like this compound and its analogues is a demanding endeavor, primarily due to the need to construct the complex tetracyclic core and establish precise stereochemistry at multiple chiral centers. Aglacins A, B, and E, for instance, are classified as aryltetralin cyclic ether lignans, possessing four consecutive chiral centers within their B ring. wikipedia.orgnih.gov The synthesis of these compounds often draws inspiration from, or parallels, the synthetic routes developed for podophyllotoxin (B1678966), a well-known aryltetralin lignan (B3055560) that serves as a blueprint for this family of natural products. nih.govnih.gov

Recent advancements in total synthesis have focused on developing efficient and stereoselective methodologies to overcome these challenges. A key strategy in the asymmetric total synthesis of aglacins A, B, and E, for example, has been the implementation of an asymmetric photoenolization/Diels-Alder (PEDA) reaction. wikipedia.orgnih.govnih.govnih.govnih.gov This approach allows for the direct construction of the basic tricyclic core of these lignans. nih.govnih.govnih.govnih.gov

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a fundamental technique in organic synthesis that involves deconstructing a complex target molecule into simpler, readily available precursors. researchgate.netscribd.com For aryltetralin lignans such as this compound, a common retrosynthetic strategy involves disconnecting the aliphatic ring system. nih.gov

A pivotal disconnection strategy in the synthesis of aglacins involves the formation of their core skeleton through a photoenolization/Diels-Alder (PEDA) reaction. wikipedia.org This reaction is instrumental in assembling the highly functionalized tricyclic core, which often contains a quaternary carbon center. nih.gov Researchers have explored different pathways within this PEDA strategy to optimize the construction of the lignan core. wikipedia.org

Enantioselective and Diastereoselective Synthetic Methodologies

The presence of multiple chiral centers in aryltetralin lignans necessitates highly enantioselective and diastereoselective synthetic methodologies to achieve the desired stereoisomers. wikipedia.orgnih.govnih.gov Various catalytic and biocatalytic approaches have been developed to control the stereochemistry during the formation of key bonds and rings. nih.govctdbase.orgscribd.comnih.gov

Asymmetric Diels-Alder Reactions (e.g., Photoenolization/Diels-Alder)

Asymmetric Diels-Alder (DA) reactions, particularly the photoenolization/Diels-Alder (PEDA or APEDA) reaction, are a cornerstone in the asymmetric total synthesis of aglacins and related aryltetralin lactone lignans. wikipedia.orgnih.govnih.govnih.govnih.gov This methodology is highly effective for directly constructing the basic tricyclic core with excellent stereocontrol. nih.govnih.govnih.govnih.gov The reaction typically involves electron-rich 2-methylbenzaldehydes acting as dienes and unsaturated γ-lactones as dienophiles. nih.govnih.govnih.gov Asymmetric organocatalysis has been successfully applied to intercept photochemically generated intermediates, leading to high stereoselectivity in the cyclization products. nih.gov

Mitsunobu Reaction in Cyclic Ether Formation

The Mitsunobu reaction plays a crucial role in the formation of cyclic ether rings, which are characteristic features of aglacins. wikipedia.org This reaction is particularly valuable for its ability to invert the stereochemical configuration of an alcohol, making it a powerful tool for stereoselective synthesis. In the synthesis of aglacins, the Mitsunobu reaction has been employed, for instance, in the conversion of aglacin E to aglacin A. wikipedia.org The reaction typically proceeds in the presence of phosphines (e.g., triphenylphosphine) and azodicarboxylates (e.g., di-tert-butyl azodicarboxylate).

Enzymatic and Biocatalytic Transformations in Stereocontrol

Enzymatic and biocatalytic transformations offer a highly selective and environmentally friendly approach to stereocontrol in complex natural product synthesis. scribd.comnih.gov For aryltetralin lignans, enzymatic oxidative C-C coupling reactions have been successfully utilized to construct the tetracyclic core in a diastereoselective manner, as demonstrated in the synthesis of related compounds like (-)-podophyllotoxin. nih.govctdbase.org Biocatalysts, including whole-cell enzymatic systems or isolated enzymes, are capable of catalyzing a wide range of chemical reactions with high enantio-, regio-, and chemoselectivity, making them invaluable for creating chiral centers. scribd.comnih.gov Advances in protein engineering allow for tuning enzymes to achieve specific desired selectivities and to operate in cascade reactions, further enhancing their utility in complex syntheses. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds in organic synthesis, including the construction of complex natural products. These reactions are highly versatile and have been applied in the total synthesis of aryltetralin lignans. For example, palladium-catalyzed C-H arylation strategies have been employed in the synthesis of podophyllotoxin, enabling diversification from advanced intermediates. Furthermore, Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling, have also been utilized in the synthetic routes toward aglacins and related compounds. The enantioselective synthesis of (+)-linoxepin, another aryldihydronaphthalene-type lignan, has featured a palladium-catalyzed Catellani reaction as a key step, highlighting the utility of these methods for achieving stereocontrol and convergent synthesis. nih.gov

Convergent and Linear Synthesis Pathways

For the total synthesis of aglacins, including analogues of this compound, both concise and efficient methods have been developed. For instance, the total synthesis of aglacins A, B, and E has been achieved using an asymmetric photoenolization/Diels–Alder (APEDA) reaction as a pivotal step. This methodology is crucial for directly constructing the basic tricyclic core characteristic of aryltetralin lactone lignans. ctdbase.orglibguides.comacs.org Some synthetic routes for aglacins A, E, and F have been documented as concise, involving as few as two or three steps from key intermediates, suggesting a highly optimized or convergent strategy. libguides.comekb.eg

Synthetic Approaches to this compound Derivatives and Analogues

Aglacins are a group of aryl tetracyclic lactone lignans, with Aglacins I and J identified as new members of the aryltetralin cyclic lactol class. puce.edu.ec The synthetic endeavors for this compound and its related compounds often employ sophisticated chemical reactions to build their intricate structures. The asymmetric photoenolization/Diels–Alder (APEDA) reaction, for example, has been a key step in the total synthesis of various aglacins. ctdbase.orglibguides.com This reaction facilitates the formation of the tricyclic core of these lignans.

Another significant reaction frequently employed in natural product synthesis, including that of lignans, is the Mitsunobu reaction. It is highly valued for its ability to stereoselectively invert the configuration of chiral alcohols, enabling the efficient interconversion of functional groups. ctdbase.org

Structure-Directed and Function-Oriented Synthesis

Structure-directed synthesis (SDS) and function-oriented synthesis (FOS) are complementary strategies in the development of new chemical entities, particularly natural product analogues. SDS focuses on the precise construction of complex molecular architectures, often mimicking natural products. In contrast, FOS aims to design simpler, more synthetically accessible scaffolds that can recapitulate, tune, or enhance the desired biological function of a lead natural product. This approach is critical when natural product leads are scarce, complex, or not optimally suited for therapeutic use, as it allows for the development of practical synthetic routes to new structures with improved activities. The concept of function-directed synthesis (FDS) is also recognized as a scalable technique for producing bioactive natural products and their analogues. acs.org Diversity-oriented synthesis (DOS) is another strategy that focuses on generating a wide range of molecular structures efficiently, leading to functionally diverse small-molecule collections for biological screening.

Development of Lignan Libraries for Biological Screening

The creation of chemical libraries is fundamental to modern drug discovery, enabling high-throughput screening (HTS) for lead molecule identification. For lignans, the synthetic strategies employed for compounds like this compound have also facilitated the development of such libraries. For instance, the methodology used for the asymmetric total synthesis of aglacins A, B, and E was also successfully applied to construct a small library comprising 27 lignan members. This library is invaluable for conducting Structure-Activity Relationship (SAR) studies within the podophyllotoxin family of natural products, to which aglacins belong.

These libraries, especially focused libraries, are designed to cover diverse biological activities and are utilized in pilot screens to validate assays or to gain a deeper mechanistic understanding of observed phenotypic activities. The use of divergent synthesis is particularly effective in enriching these chemical libraries with natural scaffolds, addressing the challenge of insufficient supply of pharmaceutical leads for biological screening.

Process Chemistry Considerations for Scalable Synthesis

Process chemistry is concerned with the development and optimization of chemical processes for the large-scale manufacture of chemical compounds. The goal of scalable synthesis is to transition laboratory-scale reactions to industrial production efficiently and safely. For natural products like this compound, achieving a scalable synthesis is crucial for their potential therapeutic or industrial applications.

The concise and scalable nature of certain synthetic routes for aglacins, such as those employing the asymmetric photoenolization/Diels–Alder (PEDA) reaction, represents a significant advancement. libguides.com These developments provide novel strategies for producing natural products and their related congeners in quantities sufficient for further medicinal chemistry studies and potential commercialization. libguides.com The broader field of total synthesis increasingly emphasizes scalable techniques, including function-directed synthesis, to ensure a sustainable supply of bioactive natural products and their analogues. acs.org

Biosynthesis and Metabolic Engineering of Aglacin J Precursors

Elucidation of Biosynthetic Pathways for Aryltetralin Lignans (B1203133)

The biosynthesis of aryltetralin lignans, including Aglacin J, initiates from the general phenylpropanoid pathway, leading to the formation of monolignols, which serve as the fundamental building blocks.

Identification of Precursor Molecules (e.g., Monolignols, Fatty Acids)

The primary precursor molecules for lignans are monolignols, specifically p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols are derived from the aromatic amino acid phenylalanine via the shikimate pathway and subsequently the phenylpropanoid pathway.

The phenylpropanoid pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. Cinnamic acid is then oxidized by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid. Subsequent hydroxylation and methylation steps, involving enzymes like caffeic acid O-methyltransferase (COMT), lead to the formation of ferulic acid. The activated form, feruloyl-CoA, is then reduced by cinnamoyl-CoA reductase (CCR) to coniferyl aldehyde, and further by cinnamyl-alcohol dehydrogenase (CAD) to coniferyl alcohol. Similar pathways lead to p-coumaryl alcohol and sinapyl alcohol.

While fatty acids are not direct structural precursors to the lignan (B3055560) core, certain polyunsaturated fatty acids, such as alpha-linolenic acid, are precursors for the biosynthesis of jasmonates (e.g., 12-oxo-phytodienoic acid, OPDA). The jasmonate pathway, involving enzymes like lipoxygenases (LOX) and 12-oxophytodienoate reductase 3 (OPR3), plays a significant role in plant stress responses and can indirectly influence lignan biosynthesis by modulating gene expression related to defense mechanisms. This connection highlights the intricate metabolic crosstalk within plants.

Enzymatic Steps and Intermediates (e.g., Oxygenases, Cyclases, Reductases, OPR3, LOX pathway)

The core steps in aryltetralin lignan biosynthesis involve the oxidative coupling of two monolignol units, followed by a series of reductions, cyclizations, and tailoring modifications.

The initial and pivotal step is the stereoselective oxidative coupling of two phenylpropanoid monomers, typically coniferyl alcohol, to form the furofuran lignan, pinoresinol (B1678388). This dimerization is facilitated by oxidases, such as laccases or peroxidases, in conjunction with dirigent proteins (DIRs). Dirigent proteins are crucial as they guide the stereo- and regio-selective coupling of monolignol radicals, ensuring the correct stereochemistry of the resulting lignan.

Following pinoresinol formation, a series of reduction reactions occur. Pinoresinol-lariciresinol reductases (PLRs) catalyze two successive NADPH-dependent reduction steps, converting pinoresinol to lariciresinol (B1674508) (a furan-type lignan) and then further to secoisolariciresinol (B192356) (a dibenzylbutane-type lignan). Secoisolariciresinol can then be oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol, a dibenzyllactone lignan. This sequence, often referred to as the general lignan pathway, is a common route in various lignan-producing plant species.

The diversification into various lignan subtypes, including aryltetralins, involves additional tailoring steps. These often include hydroxylation, methylation, and the formation of methylenedioxy bridges, frequently catalyzed by cytochrome P450 monooxygenases (CYPs) and sometimes non-heme iron oxygenases. These enzymes are responsible for the structural complexity and vast diversity observed within the lignan family. For instance, in sesamin (B1680957) biosynthesis, cytochrome P450 monooxygenases convert pinoresinol to piperitol, leading to methylenedioxy bridge formation.

The LOX pathway and OPR3, while primarily associated with jasmonate biosynthesis, are critical in the broader context of plant defense and stress responses. Jasmonates, produced via this pathway (starting from alpha-linolenic acid, through lipoxygenase (LOX) and allene (B1206475) oxide synthase (AOS), followed by allene oxide cyclase (AOC) and then reduction by OPR3), act as signaling molecules that can activate genes related to secondary metabolite production, including lignans, in response to environmental stimuli. For example, the activation of genes related to the OPDA biosynthesis pathway, including LOX, AOS, AOC, and OPR3, has been observed to increase under stress conditions, suggesting their involvement in the plant's defense response, which can include lignan accumulation.

Investigation of Specific Biosynthetic Gene Clusters

Research has increasingly focused on identifying and characterizing specific biosynthetic gene clusters (BGCs) responsible for lignan production. These clusters typically contain genes encoding the key enzymes involved in the pathway, such as dirigent proteins, reductases (PLRs), and various tailoring enzymes like cytochrome P450s and glycosyltransferases.

For instance, lignan-type secondary metabolite biosynthetic gene clusters have been identified in various plant genomes, often characterized by the presence of dirigent enzymes. Co-expression analyses have revealed networks of genes involved in lignan biosynthesis, indicating coordinated transcriptional regulation. Comparative genomic and transcriptomic studies in lignan-rich plants like Forsythia koreana, Linum usitatissimum, and Podophyllum hexandrum have helped pinpoint common and lineage-specific gene clusters involved in lignan biosynthesis, including those responsible for the production of complex aryltetralin lignans. The identification of such gene clusters is fundamental for metabolic engineering strategies aimed at enhancing lignan production.

Regulatory Mechanisms of Lignan Biosynthesis

The biosynthesis of lignans is a tightly regulated process, influenced by a complex interplay of internal and external factors.

Transcriptional and Post-Translational Control

Transcriptional Control : The regulation of lignan biosynthesis primarily occurs at the transcriptional level, involving various transcription factors (TFs) that modulate the expression of pathway genes. Key TF families implicated include MYB, NAC, WRKY, and AP2/ERF. These TFs often bind to specific cis-regulatory elements, such as AC elements, found in the promoters of lignan biosynthetic genes, coordinating their expression. For example, NAC domain TFs like SND1 and its homologs act as master switches, activating the expression of genes involved in secondary wall biosynthesis, including lignans. MYB TFs, such as MYB58 and MYB63, directly activate lignin (B12514952) biosynthetic pathways, which can increase the availability of monolignols for lignan synthesis. The AP2/ERF transcription factor family has also been shown to positively regulate lignan biosynthesis by activating salicylic (B10762653) acid signaling and lignan/lignin pathway genes.

Post-Translational Control : Beyond transcriptional regulation, post-translational modifications (PTMs) play a crucial role in fine-tuning the activity and stability of enzymes and transcription factors involved in lignan biosynthesis. These modifications include phosphorylation, ubiquitination, glycosylation, and S-nitrosylation. For instance, phosphorylation can alter enzyme activity or protein stability, while ubiquitination can target proteins for degradation via the 26S proteasome pathway, thereby regulating metabolic flux through the lignan pathway. The glycosylation of lignans, often mediated by UDP-glycosyltransferases (UGTs), is also a significant post-dimerization modification that affects their stability and biological activity. Discrepancies between gene expression levels and metabolite accumulation sometimes suggest the involvement of post-translational regulatory mechanisms.

Environmental and Developmental Influences on Biosynthesis

Lignan content and composition are highly dynamic and are significantly influenced by a range of environmental and developmental factors. These include the plant species, genetic background, tissue type, and the maturity stage of seeds and fruits.

Environmental stressors, such as drought, salt stress, and pathogen attacks, can induce or alter lignan biosynthesis as part of the plant's defense mechanisms. Dirigent proteins, for example, are considered mediators of lignan biosynthesis in response to abiotic stress. Phytohormones, including abscisic acid (ABA), jasmonic acid (JA), and salicylic acid, also play critical roles in mediating these responses and influencing lignan accumulation. For instance, exogenous application of ABA can enhance the transcription of genes like LuPLR1, leading to increased lignan accumulation. Light and circadian rhythms are additional external cues that can modulate the expression of genes involved in lignan pathways.

The spatial and temporal expression of lignan biosynthetic genes also varies within different plant tissues and developmental stages, leading to tissue-specific accumulation of various lignans. This intricate regulation ensures that lignans are produced and accumulated in appropriate quantities and locations to fulfill their diverse physiological and ecological functions.

Compound Names and PubChem CIDs

Metabolic Engineering and Biotechnological Production Approaches

Metabolic engineering is a powerful interdisciplinary field that aims to optimize industrial fermentation processes and produce valuable chemicals, fuels, materials, and pharmaceuticals through the directed manipulation of cellular chemistry at the genetic level. ctdbase.org This approach involves a careful analysis of cellular function, followed by the design and genetic construction of improved strains. ctdbase.org Despite the broad applications of metabolic engineering in natural product synthesis, specific research findings or detailed strategies for the metabolic engineering of this compound precursors or its biotechnological production are not available in the current literature. Therefore, the following subsections will discuss the general principles of these approaches as they apply to natural product production, rather than providing specific data for this compound.

Heterologous Expression of Biosynthetic Genes

Heterologous expression involves transferring and expressing genes from one organism into a different host organism to produce a desired compound or protein. This approach is a cornerstone of modern biotechnology for natural product production, particularly when the native producer organism is difficult to cultivate, grows slowly, or produces the compound in low yields. Common host organisms for heterologous expression include bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae and Pichia pastoris. These hosts offer advantages such as well-understood genetics, extensive genetic modification toolboxes, and cost-effective cultivation. By expressing the complete or partial biosynthetic gene clusters of a natural product in a heterologous host, researchers can reconstitute the biosynthetic pathway, enabling the production of the target compound in a more controlled and scalable manner. This strategy can also facilitate the discovery of new natural products by expressing cryptic biosynthetic gene clusters. However, specific instances of heterologous expression of this compound biosynthetic genes have not been reported in the available scientific literature.

Optimization of Fermentation Processes for Enhanced Yields

Optimization of fermentation processes is crucial for improving the production, productivity, and conversion rate of target metabolites from microbial or plant cell cultures. This involves systematically controlling various operating conditions within the fermenter, such as nutrient composition, pH, temperature, aeration, and agitation rate. Given that microbial reactions are complex three-phase systems (gas, liquid, and solid), a thorough analysis and study of the fermentation process are essential for effective optimization. Techniques like Response Surface Methodology (RSM) and Taguchi array design are often employed to efficiently identify influential variables and their optimal levels, leading to significantly enhanced yields. While these optimization strategies are widely applied across various biotechnological productions, specific detailed research findings or data tables pertaining to the optimization of fermentation processes for enhanced yields of this compound are not available in the provided search results.

Compound Names and PubChem CIDs

Investigation of Biological Activity and Molecular Mechanisms of Aglacin J in Vitro and Pre Clinical, Non Human Focus

Mechanistic Studies at the Cellular Level

Cell-Free and Cell-Based Assays for Target Identification

Cell-free and cell-based assays are fundamental tools in drug discovery for identifying compounds with activity against specific biological targets researchgate.netresearchgate.netnih.gov. Cell-based assays, in particular, offer a more physiologically relevant context compared to biochemical (cell-free) assays, allowing for the evaluation of a substance's properties within a complex cellular environment researchgate.netresearchgate.netnih.gov. They are used for initial "hit finding" and subsequent lead optimization, and can help to identify problematic drugs early in development by detecting off-target interactions researchgate.net. Techniques such as AlphaScreen®, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), luminescence methods like NanoBRET™, and high-content screening (HCS) are commonly employed researchgate.netnih.gov.

Despite the general utility of these assays, specific data on the application of cell-free or cell-based assays for the target identification of Aglacin J are not reported in the current scientific literature.

Enzyme Inhibition and Activation Studies

Enzyme inhibition and activation studies are critical for understanding how a compound modulates specific biochemical pathways by interacting with enzymes theosthinktank.co.uk. These studies determine if a compound acts as an inhibitor (competitive, non-competitive, or uncompetitive) or an activator, providing insights into its mechanism of action theosthinktank.co.uknih.gov. Techniques such as spectrophotometry, fluorescence assays, and isothermal titration calorimetry (ITC) are used to measure reaction rates and kinetic parameters like Michaelis constant (KM) and maximum reaction rate (Vmax) theosthinktank.co.uk.

There are no specific published studies detailing the enzyme inhibition or activation profiles of this compound.

Interaction with Subcellular Components and Organelles

Understanding how a compound interacts with various subcellular components and organelles (e.g., mitochondria, endoplasmic reticulum, Golgi apparatus, lysosomes) is vital for elucidating its cellular effects recollect.co.nzelsevier.esnih.gov. These interactions can involve vesicular trafficking pathways or membrane contact sites (MCSs), which facilitate the exchange of metabolites, lipids, and proteins recollect.co.nzelsevier.esnih.gov. Such interactions are crucial for maintaining cellular homeostasis and coordinating physiological functions recollect.co.nzelsevier.es.

Information regarding the specific interactions of this compound with subcellular components or organelles is not available in the current scientific literature.

Molecular Target Elucidation and Pathway Perturbation

Identifying the specific molecular targets and perturbed pathways is essential for a comprehensive understanding of a compound's biological activity. This often involves advanced '-omics' technologies and signal transduction pathway analysis.

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Proteomic profiling involves the large-scale study of proteins, often using techniques like mass spectrometry, to identify differentially expressed proteins in response to a compound's exposure scispace.comcambridge.org. Metabolomic profiling, on the other hand, analyzes the complete set of metabolites in a biological system to understand metabolic responses and identify changes in metabolic pathways scimagojr.comadosc.org. These approaches can reveal the downstream effects of a compound and provide insights into its mechanism of action.

There are no published proteomic or metabolomic profiling studies specifically investigating the response of biological systems to this compound exposure.

Gene Expression Modulation and Signal Transduction Pathway Analysis

Gene expression modulation studies assess how a compound alters the transcription of genes, which can profoundly impact cellular functions and phenotypes. Signal transduction pathway analysis investigates how extracellular stimuli are relayed, amplified, and integrated within a cell, leading to specific cellular responses like proliferation, differentiation, or apoptosis. Techniques such as RNA sequencing (RNA-seq) and quantitative PCR are commonly used for gene expression analysis, while Western blotting and reporter assays can be employed for pathway analysis.

Currently, there are no specific published studies detailing the gene expression modulation or signal transduction pathway analysis in response to this compound exposure.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to identify the specific structural characteristics of a molecule that are associated with its biological activity gardp.orgwikipedia.org. This analysis helps determine which chemical groups are responsible for evoking a target biological effect, allowing for modifications to a bioactive compound's chemical structure to alter its effect or potency wikipedia.org. SAR studies are crucial at early stages of drug development, such as hit-to-lead and lead optimization campaigns, where chemical modifications are made to understand how they influence biological activity gardp.org.

Design and Synthesis of this compound Analogues for SAR Profiling

The design and synthesis of analogues are central to SAR profiling. Medicinal chemists employ chemical synthesis techniques to introduce new chemical groups into a compound, subsequently testing these modifications for their biological effects wikipedia.orgnih.gov. This systematic approach allows researchers to understand how specific structural changes impact the compound's activity, selectivity, or other properties gardp.orgresearchgate.net. For a compound like this compound, this would involve creating a series of structurally related molecules, each with subtle variations, to pinpoint the pharmacophoric features essential for its biological activity. While the general principles of analogue design and synthesis for SAR profiling are well-established nih.govmdpi.com, specific details regarding the design and synthesis of this compound analogues for SAR profiling are not available in the current search results.

Computational Approaches to SAR (e.g., QSAR, Molecular Docking, Molecular Dynamics Simulations)

Computational approaches play a critical role in modern SAR studies, offering time-saving, cost-effective, and reliable alternatives to traditional methods ajchem-a.com. These techniques can establish mathematical relationships between chemical structure and biological activity, known as Quantitative Structure-Activity Relationships (QSAR) wikipedia.orgnih.gov.

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to predict the biological activity of new chemical entities by developing relationships between their chemical structure, physicochemical properties, and biological activity nih.gov. These models can identify structural features crucial for activity, such as planar nitrogen, fluorine atoms, or lipophilic atoms, which can guide the design of more potent compounds mdpi.com.

Molecular Docking: Molecular docking is used to investigate the binding modes of molecules with their target receptors mdpi.comrsc.org. This technique helps to understand how a compound interacts with its biological target at a molecular level, providing insights into the crucial hydrophobic, electrostatic, and hydrogen bonding fields that influence binding affinity nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations are performed to validate the accuracy of docking results and to study the dynamic nature and stability of protein-ligand complexes mdpi.comrsc.orgnih.gov. These simulations can reveal the stability of the drug-receptor complex and provide further insights into the binding mechanisms ajchem-a.commdpi.com.

For this compound, these computational methods would be invaluable for predicting its potential biological activities, understanding its interaction with putative targets, and guiding the design of more effective analogues. However, specific computational studies (QSAR, molecular docking, or MD simulations) explicitly conducted on this compound were not found in the provided search results.

Pre-clinical Model Systems (Excluding Human Clinical Data)

Pre-clinical model systems are essential tools in drug discovery and development, serving as a bridge between initial compound identification and human clinical trials. These models allow researchers to assess the efficacy, mechanism of action, and potential effects of investigational compounds in a controlled environment nih.govnih.gov.

In Vitro Models for Efficacy and Mechanism Assessment (e.g., 2D/3D Cell Culture, Organoids)

Two-Dimensional (2D) Cell Culture: Traditional 2D cell cultures involve growing cells in a flat monolayer. They are widely used due to their simplicity, low cost, and controlled conditions biocompare.com. While useful for initial screening, 2D cultures often fail to adequately reproduce the structural organization, cellular heterogeneity, and critical microenvironmental cues found in vivo, such as oxygen and sugar gradients, 3D cell-to-cell interactions, and extracellular matrix components biocompare.comnih.govijbs.com.

Three-Dimensional (3D) Cell Culture and Organoids: The growing necessity for more accurate cancer models has emphasized the importance of 3D in vitro cell cultures, such as spheroids and organoids, as promising alternatives to bridge the gap between 2D and animal models nih.govnih.govijbs.com. Organoids are miniaturized replicas of tissues or organs, originating from stem cells with the ability to differentiate and self-assemble into 3D structures that faithfully mimic the morphology and functionality of their in vivo counterparts nih.govijbs.com. These models offer improved physiological relevance, leading to better predictions of drug efficacy and toxicity by reproducing the complexity typical of healthy or diseased tissues biocompare.commdpi.com. They are particularly well-suited for mechanistic studies and modeling complex diseases, including cancer and neurological disorders biocompare.commdpi.com.

For this compound, in vitro models, particularly advanced 3D cell cultures and organoids, would be crucial for assessing its efficacy against specific cell types and elucidating its molecular mechanisms of action, offering a more physiologically relevant environment than traditional 2D cultures.

Non-Mammalian and Mammalian (Non-Human) Models for Proof-of-Concept Studies (e.g., Zebrafish, Rodent Cell Lines)

Pre-clinical studies often utilize a range of non-human animal models for proof-of-concept investigations, which are early-stage research designed to assess the feasibility and potential efficacy of a compound criver.com. These studies generate preliminary data to confirm the basic premise of a compound's activity before more rigorous and regulated testing criver.com.

Non-Mammalian Models (e.g., Zebrafish): Non-mammalian models, such as zebrafish (Danio rerio), provide valuable tools for studying disease progression and developing diagnostic methods nih.gov. Zebrafish embryos offer advantages like low maintenance costs, high fecundity, rapid development, and optical transparency, allowing for real-time in vivo imaging of developmental processes universiteitleiden.nl. They are amenable to high-throughput screening and can bridge the gap between simple cell-based assays and whole-animal studies universiteitleiden.nl. Despite evolutionary divergence from humans, zebrafish share extensive homologies in their genome and neural systems, making them complementary to mammalian models universiteitleiden.nl.

Mammalian (Non-Human) Models (e.g., Rodent Cell Lines, Rodents): Rodents, including mice and rats, are widely used mammalian models in pre-clinical research due to their relatively low cost of maintenance, ease of genetic manipulation, and breeding nih.gov. Rodent cell lines are also commonly used in in vitro studies to assess compound activity nih.gov. Rodent models are often generated through transgenic manipulations or gene delivery to mimic human disease conditions nih.gov. Non-human primates (NHPs) are also used due to their high physiological and genomic similarity to humans, although their use is less common due to cost and ethical considerations nih.gov.

For this compound, non-mammalian models like zebrafish could be used for initial high-throughput screens and developmental studies, while rodent models would be employed for more complex proof-of-concept studies to evaluate its efficacy and understand its systemic effects before any potential human trials.

Advancements in Non-Animal Technologies (NATs) for Pre-clinical Research

Recent advancements in Non-Animal Technologies (NATs) are transforming pre-clinical research, stimulating expectations for a reduced reliance on animal testing researchgate.netnih.govscilit.com. NATs encompass a diverse range of techniques, including in silico (computational) methods, cell-free systems, organ-on-chip devices, and advanced in vitro techniques like 3D cell culture models (organoids) researchgate.netnih.govunimelb.edu.aunc3rs.org.uk. These technologies, often based on human cells, tissues, and data, offer the potential to replace animal studies with systems that may better predict the effects of new drugs and chemicals nc3rs.org.uk. NATs provide opportunities for high-throughput screening, improved chemical selection, and a reduction in the time to market for new products nc3rs.org.uk. The true value of NATs lies in enabling an expanded and integrated portfolio of complementary animal and non-animal model systems to improve the accuracy and efficiency of pre-clinical research and therapeutic development researchgate.netnih.gov.

Advanced Analytical and Computational Methodologies in Aglacin J Research

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques combine two or more distinct analytical methods, typically a separation technique coupled with a detection technique, to enhance the specificity, accuracy, and precision of sample analysis ijpsjournal.comsaspublishers.com. For a complex compound like Aglacin J, these integrated systems are crucial for separating components from complex matrices and providing detailed structural and quantitative information.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the structural elucidation power of nuclear magnetic resonance (NMR) spectroscopy ijpsjournal.commust.edu.mo. This technique is particularly valuable for the analysis of complex mixtures, such as natural products or drug-related metabolites, without the need for extensive sample purification ijpsjournal.comwiley.com. For this compound, LC-NMR would enable the direct structural characterization of the compound as it elutes from the chromatographic column, even in the presence of co-eluting impurities or related compounds. The high sensitivity of modern NMR spectrometers, coupled with techniques like solvent suppression and cryoprobes, allows for qualitative analysis at microgram levels, providing detailed information on proton and carbon environments, connectivity, and stereochemistry saspublishers.commust.edu.mo.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another highly sensitive and selective hyphenated technique, predominantly used for the analysis of volatile and semi-volatile compounds hpst.czvscht.cz. GC-MS/MS separates chemical mixtures into individual components via gas chromatography and then identifies and quantifies these components at a molecular level using tandem mass spectrometry ijpsjournal.com. This method offers enhanced sensitivity and selectivity, especially in the presence of co-eluting matrix interferences, making it ideal for trace analysis hpst.cz. If this compound or its derivatives are volatile or can be derivatized to become volatile, GC-MS/MS would be instrumental in:

Identifying and quantifying this compound in complex samples.

Detecting and characterizing trace impurities or degradation products.

Providing fragmentation patterns that aid in structural confirmation, particularly for smaller, volatile fragments chem-agilent.com.

Table 1: Typical Applications of LC-NMR and GC-MS/MS in Chemical Characterization

TechniqueSeparation PrincipleDetection PrincipleKey Information ProvidedTypical Sample Types
LC-NMR Liquid ChromatographyNuclear Magnetic ResonanceDetailed structural elucidation (1D/2D NMR data), purityNatural products, metabolites, complex organic mixtures
GC-MS/MS Gas ChromatographyTandem Mass SpectrometryMolecular weight, fragmentation, quantitative analysis, trace impurity detectionVolatile/semi-volatile compounds, environmental samples, food matrices

Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high-resolution separation power of capillary electrophoresis with the sensitive and selective detection of mass spectrometry nih.gov. CE-MS is particularly advantageous for the analysis of polar, charged, and often hydrophilic compounds that are challenging for traditional chromatographic methods lcms.cz. It offers high separation efficiency, short analysis times, and versatility nih.gov. For this compound, especially if it exists in different charge states or has polar characteristics, CE-MS would be highly effective for:

Separating and identifying charge variants or isomers of this compound.

Profiling this compound within complex biological or chemical matrices, such as those found in natural extracts or reaction mixtures lcms.czchromatographyonline.com.

Providing accurate mass information for molecular formula determination and confirming the presence of this compound based on its unique mass-to-charge ratio (m/z) and migration time lcms.cz.

Table 2: Advantages of CE-MS for Polar Compound Analysis

FeatureBenefit for this compound Analysis (if polar/charged)
High Separation Efficiency Resolves closely related variants or components in complex mixtures.
Low Sample Consumption Ideal for studies with limited amounts of this compound.
Compatibility with MS Provides molecular weight and structural information for separated species.
Analysis of Charged Species Directly separates and detects different ionic forms or charge variants of this compound.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling play an indispensable role in understanding the fundamental properties, reactivity, and behavior of chemical compounds like this compound at an atomic and molecular level. These methods complement experimental data by providing theoretical predictions and mechanistic insights unm.edu.

Quantum Mechanical (QM) calculations are based on the fundamental principles of quantum mechanics and are used to describe the electronic structure, bonding, and reactivity of molecules researchgate.netamazon.com. These ab initio or Density Functional Theory (DFT) methods solve the Schrödinger equation for a given molecular system, providing highly accurate information about its electronic properties. For this compound, QM calculations would be employed to:

Determine its optimized molecular geometry and bond lengths with high precision.

Calculate electronic properties such as molecular orbitals (HOMO/LUMO energies), charge distribution, and dipole moments, which are critical for understanding reactivity and intermolecular interactions researchgate.net.

Predict spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) to aid in experimental data interpretation and structural confirmation.

Investigate reaction mechanisms, transition states, and reaction energies, providing insights into this compound's stability and potential transformation pathways.

Table 3: Key Outputs from Quantum Mechanical Calculations for this compound

Calculated PropertySignificance for this compound
Optimized Geometry Precise bond lengths, angles, and dihedral angles.
Electronic Structure HOMO/LUMO energies, charge distribution, reactivity sites.
Spectroscopic Parameters Predicted NMR shifts, IR frequencies for experimental validation.
Reaction Pathways Insights into stability, degradation, or synthetic routes.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems, treating atoms as point masses and bonds as springs researchgate.net. It employs empirical force fields to calculate the potential energy of a system as a function of nuclear coordinates, allowing for rapid energy minimization and conformational analysis researchgate.netrsc.org.

Molecular Dynamics (MD) simulations extend MM by simulating the time-dependent motion of atoms and molecules researchgate.net. By solving Newton's equations of motion for each atom over time, MD provides a dynamic view of molecular behavior, including conformational changes, flexibility, and interactions with solvents or other molecules livecomsjournal.orgnih.gov. For this compound, MM and MD simulations would be crucial for:

Conformational Analysis: Identifying stable conformations and understanding the flexibility of this compound, which is vital for understanding its biological activity or physical properties.

Interaction Studies: Simulating this compound's interactions with solvents, membranes, or potential binding partners (e.g., proteins), providing atomic-level details of binding mechanisms and stability mdpi.comnih.gov.

Thermodynamic Properties: Calculating free energies of solvation, binding, or conformational transitions.

Dynamic Behavior: Observing how this compound moves and changes over time, including rare events through enhanced sampling methods livecomsjournal.org.

Table 4: Applications of Molecular Mechanics and Dynamics for this compound

MethodPrimary FocusInsights for this compound
Molecular Mechanics Energy minimization, static structuresIdentification of stable conformers, strain energy calculations.
Molecular Dynamics Time-dependent behavior, dynamicsConformational flexibility, solvent interactions, binding pathways.

Cheminformatics is the application of informatics and computational techniques to chemistry, focusing on the management, analysis, and prediction of chemical data unm.eduu-strasbg.fr. It involves the use of molecular databases, data mining, and machine learning algorithms to extract knowledge from large datasets of chemical structures and their associated properties u-strasbg.fraccscience.com. For this compound, cheminformatics tools would be used for:

Property Prediction: Estimating physicochemical properties (e.g., solubility, logP) and ADME (Absorption, Distribution, Metabolism, Excretion) characteristics in silico frontiersin.org.

Structural Similarity Search: Identifying structurally similar compounds with known properties or activities, which can help infer potential characteristics of this compound.

Chemical Space Navigation: Exploring the chemical space around this compound to design or identify novel derivatives with improved properties.

Bioinformatics is closely related, applying computational methods to biological data, particularly large-scale genomic, proteomic, and metabolomic information interesjournals.orgnaarm.org.in. While cheminformatics focuses on small molecules, bioinformatics deals with macromolecules and biological systems unm.edu. If this compound has biological relevance or is derived from a biological source, bioinformatics would be applied to:

Target Identification: If this compound interacts with biological targets (e.g., proteins, enzymes), bioinformatics can help identify and characterize these targets.

Pathway Analysis: Understanding the biological pathways in which this compound might be involved or affect.

Data Integration: Combining chemical data of this compound with biological data to understand its system-level effects.

Table 5: Role of Cheminformatics and Bioinformatics in this compound Research

DisciplinePrimary GoalContribution to this compound Understanding
Cheminformatics Chemical data management, property predictionIn silico prediction of physicochemical properties, identification of similar compounds, virtual screening.
Bioinformatics Biological data analysis, system understandingIdentification of biological targets, pathway analysis, integration of omics data.

High-Throughput Screening Technologies in Natural Product Discovery

High-Throughput Screening (HTS) technologies have revolutionized natural product discovery by enabling the rapid assessment of large numbers of samples for specific biological activities nih.govnih.gov. While traditional natural product isolation can be time-consuming and labor-intensive, HTS offers a streamlined approach to identify promising extracts or compounds from diverse natural sources nih.govresearchgate.net.

In the context of natural product discovery, HTS involves the automated screening of compound libraries, often derived from plants, microorganisms, or marine organisms, against a range of biological targets nih.govnih.govmdpi.com. This process allows researchers to quickly identify "hits"—compounds exhibiting desired bioactivity—from vast collections of natural extracts or purified compounds nih.gov. For natural products, a key challenge is the complex nature of extracts, which are typically mixtures of many compounds nih.gov. To overcome this, novel automated sample preparation procedures, such as solid-phase extraction (SPE), have been developed to generate high-quality samples suitable for HTS programs nih.gov.

Recent advancements in computational technology and genomic sequencing have further enhanced the efficiency of natural product discovery through methods like microbial genome mining illinois.edu. This approach allows researchers to predict and identify biosynthetic gene clusters (BGCs) responsible for producing natural products, thereby narrowing down the pool of compounds to investigate illinois.edu. For instance, self-resistance genes within BGCs can serve as indicators of bioactivity, improving the efficiency of the discovery process illinois.edu. Although direct HTS data specifically for the discovery of this compound was not detailed, the general application of HTS to natural products, including lignans (B1203133), is crucial for identifying compounds with potential pharmacological properties researchgate.netresearchgate.net. Lignans, such as this compound, are known for their diverse biological activities, making them prime candidates for HTS campaigns aimed at discovering new therapeutic agents researchgate.net.

The integration of automation and high-throughput methods for preparing natural product extracts, though more challenging than for synthetic chemical libraries, is crucial for the successful application of HTS in natural product drug discovery mdpi.com. Once extracts are obtained as mixtures, pre-fractioned samples, or pure compounds, their adaptation for HTS against cellular or molecular targets becomes more straightforward mdpi.com.

Development of Novel Analytical Methodologies for Lignan (B3055560) Research

The isolation, characterization, and quantification of lignans like this compound necessitate the application of advanced and often novel analytical methodologies. These techniques are critical for establishing the precise chemical structure, stereochemistry, and purity of these complex natural compounds.

Chromatographic and Mass Spectrometric Techniques: For the quantification and comprehensive analysis of lignans in various matrices, highly sensitive and accurate chromatographic methods coupled with mass spectrometry are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is widely used for the quantification of lignans due to its high sensitivity, selectivity, and accuracy koreascience.krnih.gov. LC-MS/MS allows for the simultaneous analysis of multiple lignans, offering advantages in terms of throughput and precision. For instance, an LC-MS/MS method has been validated for the quantification of five common lignans: lariciresinol (B1674508), matairesinol, pinoresinol (B1678388), secoisolariciresinol (B192356), and syringaresinol, demonstrating excellent linearity, recovery, accuracy, and precision koreascience.kr. The method showed high specificity with a linear response (R² ≥ 0.99) and low limits of detection (0.040–0.765 µ g/100 g) and quantification (0.114–1.532 µ g/100 g) koreascience.kr.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for lignan analysis, particularly after appropriate sample preparation steps such as extraction and hydrolysis agriculturejournals.cz. This method has been utilized for the determination of lignans like secoisolariciresinol in food samples, with studies focusing on optimizing extraction conditions (e.g., ethanol (B145695) extraction followed by acid hydrolysis) to maximize yield agriculturejournals.cz.

High-Performance Liquid Chromatography (HPLC): While often coupled with MS, HPLC can also be used with other detectors for lignan analysis. Studies have optimized HPLC methods for quantifying lignans, including secoisolariciresinol, matairesinol, pinoresinol, lariciresinol, and syringaresinol, in various plant materials nih.gov. The optimization of extraction conditions, such as solvent composition (e.g., methanol (B129727) with 30% water) and extraction techniques (e.g., ultrasound-assisted extraction), significantly impacts the efficiency of lignan recovery for subsequent analysis nih.gov.

These advanced analytical methodologies are crucial for both the initial discovery and the ongoing research into the chemical properties and potential applications of lignans, including this compound. They provide the detailed chemical information necessary for understanding the structure-activity relationships of these important natural products.

Table 1: Analytical Parameters for Lignan Quantification via LC-MS/MS koreascience.kr

Lignan CompoundLinearity (R²)Limit of Detection (µ g/100 g)Limit of Quantification (µ g/100 g)Recovery (%) (Black Sesame Powder)
Lariciresinol (Lar)≥ 0.990.0400.11490.588–109.053
Matairesinol (Mat)≥ 0.990.0400.11490.588–109.053
Pinoresinol (Pin)≥ 0.990.0400.11490.588–109.053
Secoisolariciresinol (Seco)≥ 0.990.7651.53290.588–109.053
Syringaresinol (Syr)≥ 0.990.0400.11490.588–109.053

Note: Data presented for a validated LC-MS/MS method for five lignans, demonstrating the high accuracy and precision achievable in lignan research using advanced analytical techniques. koreascience.kr

Table 2: Total Lignan Contents in Selected Cereal Grains (µ g/100 g) koreascience.krnih.gov

Food SampleTotal Lignan Content (µ g/100 g)Highest Content Lignan
Roasted Coffee Bean105.702 koreascience.krN/A
Oat78.965 koreascience.kr, 38.777–60.709 nih.govSyringaresinol nih.gov
Black Soybean165.521 koreascience.krN/A

Note: The range for oat lignan content reflects variations due to different extraction conditions and analytical methods. koreascience.krnih.gov

Conclusion and Future Perspectives in Aglacin J Research

Future Directions in Aglacin J-Related Studies (e.g., Novel Synthetic Pathways, Advanced Biological System Probing, Computational Drug Design Principles)In the absence of foundational research, any discussion of future directions, including novel synthetic pathways, advanced biological system probing, or computational drug design principles for this compound, would be purely speculative and not based on scientific evidence.

A table of mentioned compound names cannot be created as no compounds related to this compound research were found.

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for characterizing the structural identity and purity of Aglacin J in initial studies?

  • Methodological Answer : Employ high-resolution nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm stereochemistry and connectivity . Pair with mass spectrometry (HRMS) for molecular weight validation and X-ray crystallography (if crystalline) for absolute configuration determination . For purity, use HPLC with UV/Vis or evaporative light scattering detection (ELSD), ensuring ≥95% purity thresholds .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in preliminary assays?

  • Methodological Answer : Adopt a logarithmic concentration range (e.g., 1 nM–100 µM) to capture sigmoidal dose-response curves. Include positive controls (e.g., known inhibitors/agonists) and negative controls (vehicle-only). Use triplicate measurements and statistical validation (e.g., Student’s t-test or ANOVA with post-hoc corrections) to minimize Type I/II errors . Normalize data to control groups to account for plate-to-plate variability .

Q. What criteria define robust synthesis protocols for this compound to ensure reproducibility?

  • Methodological Answer : Document reaction parameters exhaustively: temperature (±1°C), solvent purity (HPLC-grade), catalyst loading (mol%), and reaction time (±10% variance threshold). Provide detailed purification steps (e.g., column chromatography gradients, recrystallization solvents) in supplementary materials . Validate batch-to-batch consistency via comparative NMR and HPLC profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability, tissue distribution, and metabolite interference . Use isotopic labeling (e.g., ¹⁴C-Aglacin J) to track compound fate in vivo. Compare results across multiple animal models (e.g., murine vs. non-human primates) to identify species-specific metabolic pathways . For conflicting cytotoxicity data, reevaluate assay conditions (e.g., hypoxia, serum concentration) that may alter cellular responses .

Q. What computational strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina, Schrödinger Suite) against target protein libraries, prioritizing high-confidence binding pockets via consensus scoring . Validate predictions with mutagenesis studies (e.g., alanine scanning) and surface plasmon resonance (SPR) for binding affinity quantification . Integrate multi-omics data (transcriptomics/proteomics) to identify downstream pathways perturbed by this compound .

Q. How should researchers address reproducibility challenges in this compound’s pharmacological studies?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: share raw datasets (e.g., NMR spectra, dose-response curves) in public repositories like Zenodo or Figshare . Use standardized cell lines (e.g., ATCC-certified) and pre-register experimental protocols on platforms like Open Science Framework (OSF) to mitigate batch effects . Cross-validate findings with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. What statistical frameworks are suitable for analyzing non-linear relationships in this compound’s structure-activity data?

  • Methodological Answer : Apply machine learning algorithms (e.g., random forest, support vector regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity . Use partial least squares (PLS) regression for dimensionality reduction and Shapley value analysis to interpret feature importance . Report confidence intervals and bootstrap resampling to quantify model robustness .

Methodological Best Practices

  • Literature Review : Prioritize primary sources indexed in PubMed, Web of Science, or Scopus. Avoid predatory journals; verify impact factors and editorial boards .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per ICMJE guidelines. For animal studies, include ARRIVE checklist compliance statements .
  • Data Contradictions : Apply the “principal contradiction” framework to identify dominant factors (e.g., metabolic instability vs. target affinity) driving discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.